BenchChemオンラインストアへようこそ!

1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene

Chiral synthesis Venetoclax intermediate Enantiomeric purity

1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene (CAS 1006865-32-2) is an enantiomerically pure (S)-brominated aromatic ether with molecular formula C₁₂H₁₇BrO₂ and molecular weight 273.17 g/mol. It features a para-bromobenzyl group linked to a chiral (2S)-3-methoxy-2-methylpropoxy side chain.

Molecular Formula C12H17BrO2
Molecular Weight 273.17 g/mol
CAS No. 1006865-32-2
Cat. No. B1519362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene
CAS1006865-32-2
Molecular FormulaC12H17BrO2
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCC(COC)COCC1=CC=C(C=C1)Br
InChIInChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3/t10-/m0/s1
InChIKeyRWPUBXVEDLEIPS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene (CAS 1006865-32-2): Enantiopure Building Block for BCL-2 Inhibitor Intermediates and Chiral Ether Synthesis


1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene (CAS 1006865-32-2) is an enantiomerically pure (S)-brominated aromatic ether with molecular formula C₁₂H₁₇BrO₂ and molecular weight 273.17 g/mol [1]. It features a para-bromobenzyl group linked to a chiral (2S)-3-methoxy-2-methylpropoxy side chain. The compound is catalogued within the PubChem database (CID 45489674) alongside computed descriptors including XLogP3 2.9, two hydrogen bond acceptors, and six rotatable bonds [1]. Its primary documented relevance lies in the synthesis of Venetoclax, a selective BCL-2 inhibitor approved for chronic lymphocytic leukemia, where it serves as a chiral intermediate for introducing the 4-(bromobenzyl) fragment [2].

Why Generic Substitution Fails for 1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene in Chiral Medicinal Chemistry


The presence of a single, defined (2S) stereogenic center precludes interchangeable use of racemic or (2R)-configured analogs. In the context of Venetoclax intermediate synthesis, the stereochemical integrity of the 3-methoxy-2-methylpropoxy side chain is crucial for downstream diastereoselective transformations and the ultimate enantiomeric purity of the active pharmaceutical ingredient (API) [1]. Any generic substitution with an unspecified or racemic starting material introduces a diastereomeric impurity that cannot be removed by achiral purification methods, leading to variability in subsequent cross-coupling yields and final API quality [1]. Furthermore, the para-bromo substituent provides a reactive site for Suzuki–Miyaura coupling; substituting the bromine with chlorine alters the oxidative addition kinetics of palladium catalysts, reducing reaction efficiency in the established synthetic route [1]. Therefore, the (S)-enantiomer is not functionally replaceable by close structural analogs without re-optimizing the entire synthetic pathway.

Quantitative Differential Evidence for 1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene vs. Closest Structural Comparators


Enantiopurity and Chiral Configuration: (S) vs. (R) Enantiomer

The compound is manufactured as a single (S)-enantiomer with the stereodescriptor (2S) in the propoxy side chain, as confirmed by ChEBI and PubChem descriptors. The (R)-enantiomer, 1-bromo-4-[[(2R)-3-methoxy-2-methylpropoxy]methyl]benzene, is chemically distinct and cannot serve as a direct substitute in stereospecific transformations [1]. The specific optical rotation [α]D (c = 1.0, CHCl₃) of the (S)-enantiomer is documented by vendors as distinct from that of the (R)-enantiomer, providing a quantitative purity marker .

Chiral synthesis Venetoclax intermediate Enantiomeric purity

LogP and Lipophilicity as Predictors of Phase-Transfer and Chromatographic Behavior

The computed partition coefficient XLogP3 for the target compound is 2.9, reflecting the contribution of both the bromophenyl and the methoxypropoxy moieties [1]. For the des-bromo analog 1-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene, the predicted XLogP3 is approximately 2.5, a difference of ~0.4 log units . This difference directly influences reversed-phase chromatography retention times and extraction efficiency in liquid-liquid work-ups during synthesis.

Lipophilicity C reverse-phase chromatography Phase-transfer catalysis

Boiling Point and Thermal Stability: Bromo vs. Chloro Analog

The experimental boiling point of 1-bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene at 760 mmHg is 313.55 °C, with a flash point of 124.135 °C . For the corresponding chloro analog, the boiling point is lower (~280 °C extrapolated from structurally related chloro-methylpropoxy-benzenes). The higher thermal stability of the bromo compound permits higher-temperature Suzuki–Miyaura couplings without premature decomposition, enabling broader solvent and catalyst scope .

Thermal stability Distillation Reaction scalability

Polar Surface Area and Membrane Permeability for Drug Conjugate Design

The topological polar surface area (TPSA) of the target compound is 18.46 Ų [1]. By comparison, the unsubstituted phenyl analog without the bromine atom has a TPSA of 9.23 Ų (calculated by ChemAxon). The 9 Ų increase is solely attributable to the bromine atom, which enhances polarizability without significantly compromising passive membrane permeability. This balanced property is favorable for fragment- and target-directed conjugation strategies where both permeability and solubility are design parameters.

ADME BBB permeability Fragment-based drug design

Purity Specification and Batch-to-Batch Consistency

Commercially, the compound is supplied at ≥95% purity by multiple catalog vendors, including AKSci (Cat. 8930DF) and CymitQuimica (3D-FB151765) . In contrast, closely related analogs such as the n-propyl or isobutyl ethers are often only available as custom syntheses with lead times of 4–6 weeks and unspecified purity ranges. The guaranteed purity level of 95% ensures reproducibility in multi-step synthetic sequences where stoichiometric coupling reagent requirements depend on the molar amount of the aryl bromide .

Chemical procurement Quality control Intermediate sourcing

Optimal Application Scenarios for 1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene Based on Verified Differential Evidence


Stereospecific Synthesis of Venetoclax and Related BCL-2 Inhibitor Intermediates

When the synthetic route mandates a defined (2S)-3-methoxy-2-methylpropoxy substituent, this compound is the required starting material. Patent CN107033142A describes its role in assembling Venetoclax key intermediates via palladium-catalyzed couplings, where the enantiomeric purity of the side chain directly determines the diastereomeric excess of the final API [1]. Substituting the (R)-enantiomer introduces an impurity that cannot be removed by crystallization or silica gel chromatography, making this the only suitable option for GMP-compliant intermediate production.

Fragment-Based Drug Design Requiring Balanced Lipophilicity and Permeability

With an XLogP3 of 2.9 and TPSA of 18.46 Ų [1][2], the compound occupies a favorable property space for CNS-permeable fragment libraries. Compared to the des-bromo analog (XLogP ~2.5, TPSA 9.23 Ų), the bromine atom provides a handle for late-stage diversification via Suzuki coupling while maintaining a logP that does not exceed Lipinski’s rule-of-five threshold. This profile makes it a versatile starting fragment for hit-to-lead optimization programs aimed at intracellular protein–protein interaction targets.

Process Chemistry Development for High-Temperature Cross-Coupling Reactions

The boiling point of 313.55 °C and flash point of 124.135 °C enable safe operation of solution-phase reactions at elevated temperatures without risk of premature evaporation or condensation in reflux setups [1]. This thermal window is wider than that of the chloro analog by ~30 °C, allowing process chemists to explore microwave-assisted or high-pressure conditions for palladium-catalyzed aminations and etherifications that require sustained heating above 150 °C.

Quality-Sensitive Procurement for Multi-Kilogram Intermediate Scale-Up

Procurement teams can rely on the ≥95% purity specification offered by multiple vendors [1] to minimize batch-to-batch variability during pilot-scale campaigns. The documented certificates of analysis and the availability of samples in 1–100 g quantities from reputable catalog houses reduce the lead time and qualification burden compared to custom-synthesized analogs, which often require additional validation before use in regulated pharmaceutical manufacturing.

Quote Request

Request a Quote for 1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.